

Characterization of 1-(Anilinocarbonyl)proline by NMR: A Comparative Guide

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Compound of Interest		
Compound Name:	1-(Anilinocarbonyl)proline	
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This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) characteristics of **1-(Anilinocarbonyl)proline**. Due to the limited availability of publicly accessible, complete experimental NMR data for **1-(Anilinocarbonyl)proline**, this document leverages data from structurally related proline derivatives to predict and understand its spectral features. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Introduction to 1-(Anilinocarbonyl)proline

1-(Anilinocarbonyl)proline, also known as N-phenylcarbamoyl-L-proline, is a derivative of the amino acid proline. The introduction of the anilinocarbonyl group at the nitrogen atom significantly influences the chemical environment of the proline ring, which can be effectively probed by NMR spectroscopy. NMR provides detailed information about the molecule's structure, conformation, and purity.

Predicted NMR Spectral Features

The ¹H and ¹³C NMR spectra of **1-(Anilinocarbonyl)proline** are expected to exhibit characteristic signals corresponding to the protons and carbons of the proline ring and the anilinocarbonyl moiety. The presence of the amide bond introduces the possibility of cis-trans isomerism, which can lead to the observation of two distinct sets of signals for the proline ring protons and carbons.



Comparative NMR Data

To provide a reference for the characterization of **1-(Anilinocarbonyl)proline**, the following table summarizes the experimental ¹H and ¹³C NMR data for L-proline and a related derivative, N-acetyl-L-proline. These compounds serve as valuable benchmarks for interpreting the spectrum of **1-(Anilinocarbonyl)proline**.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data



Compound	Nucleus	Position	Chemical Shift (ppm)	Reference
L-Proline	¹ H	α-CH	4.12	[1]
β-CH ₂	2.34, 2.01	[1]		
y-CH ₂	2.05, 2.09	[1]	_	
δ-CH ₂	3.41, 3.33	[1]		
13 C	C=O	175.2		_
α-C	61.6			
β-С	30.6			
у-С	25.5			
δ-C	48.2			
N-Acetyl-L- proline methyl ester	¹H	α-СН	4.25 (dd, J = 8.8, 4.2 Hz)	[2]
CH₃ (ester)	3.60 (s)	[2]		
δ-CH ₂	3.58–3.46 (m)	[2]		
β-СН	2.22–2.08 (m)	[2]		
CH₃ (acetyl)	1.97 (s)	[2]		
y-CH₂	1.96–1.86 (m)	[2]	_	
β'-СН	1.85–1.78 (m)	[2]		
13 C	C=O (ester)	172.6	[2]	
C=O (amide)	168.3	[2]		_
α-C	58.0	[2]	_	
O-CH₃	51.7	[2]		
δ-C	47.2	[2]		



β-С	29.0	[2]
у-С	24.4	[2]
С-СН3	22.0	[2]

Note: The chemical shifts for L-proline are from aqueous solution (D₂O), and for N-acetyl-L-proline methyl ester are from DMSO-d₆. The solvent can significantly influence chemical shifts.

Experimental Protocol for NMR Characterization

For the definitive characterization of **1-(Anilinocarbonyl)proline**, the following experimental protocol is recommended:

1. Sample Preparation:

- Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for accurate chemical shift referencing.

2. ¹H NMR Spectroscopy:

- Acquire a one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
- Typical parameters:

Pulse sequence: zg30 or similar

Spectral width: 12-16 ppm

Acquisition time: 2-4 seconds

Relaxation delay: 1-5 seconds

Number of scans: 16-64



- Process the data with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform phase and baseline correction.
- Integrate all signals to determine the relative number of protons.
- Analyze the multiplicity (singlet, doublet, triplet, multiplet) and coupling constants (J-values) to establish proton-proton connectivities.
- 3. ¹³C NMR Spectroscopy:
- Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
- Typical parameters:
 - Pulse sequence: zgpg30 or similar with proton decoupling
 - Spectral width: 200-240 ppm
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2-5 seconds
 - Number of scans: 1024-4096 or more, depending on sample concentration.
- For distinguishing between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT-135) or Attached Proton Test (APT) experiment is recommended.
- 4. Two-Dimensional (2D) NMR Spectroscopy (Optional but Recommended):
- For unambiguous assignment of all proton and carbon signals, especially in the case of cistrans isomerism, the following 2D NMR experiments are highly valuable:
 - COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.



- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different spin systems.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine spatial proximities of protons, which can help in assigning stereochemistry and differentiating between cis and trans isomers.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the NMR characterization of **1**-(Anilinocarbonyl)proline.



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Caption: Workflow for the NMR characterization of **1-(Anilinocarbonyl)proline**.

Conclusion

While a complete, experimentally verified NMR dataset for **1-(Anilinocarbonyl)proline** is not readily available in the public domain, a comprehensive characterization can be achieved by following the detailed experimental protocol outlined in this guide. By comparing the acquired data with the provided information for L-proline and its derivatives, researchers can confidently elucidate the structure and assess the purity of **1-(Anilinocarbonyl)proline**. The use of 2D NMR techniques is strongly recommended for an unambiguous assignment of all signals, particularly to resolve any complexities arising from potential cis-trans isomerism.



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